5-(Thiophen-3-yl)isoxazol-3-amine

TrkA kinase inhibition isoxazole regioisomer SAR pain and oncology

5-(Thiophen-3-yl)isoxazol-3-amine (CAS 1462882-44-5, molecular formula C₇H₆N₂OS, molecular weight 166.20 g/mol) is a thiophene-isoxazole hybrid featuring an amine group at the isoxazole 3-position and a thiophen-3-yl substituent at the isoxazole 5-position. The compound exhibits a topological polar surface area (TPSA) of 80.3 Ų, a calculated XLogP3-AA of 1.4, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B15322051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)isoxazol-3-amine
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC(=NO2)N
InChIInChI=1S/C7H6N2OS/c8-7-3-6(10-9-7)5-1-2-11-4-5/h1-4H,(H2,8,9)
InChIKeyUHFUGRIKIPSMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-3-yl)isoxazol-3-amine – Core Scaffold Identity, Physicochemical Profile, and Procurement Specifications


5-(Thiophen-3-yl)isoxazol-3-amine (CAS 1462882-44-5, molecular formula C₇H₆N₂OS, molecular weight 166.20 g/mol) is a thiophene-isoxazole hybrid featuring an amine group at the isoxazole 3-position and a thiophen-3-yl substituent at the isoxazole 5-position [1]. The compound exhibits a topological polar surface area (TPSA) of 80.3 Ų, a calculated XLogP3-AA of 1.4, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is commercially available at ≥98% purity from multiple suppliers and is supplied for research and further manufacturing use only .

Why Generic Substitution Fails for 5-(Thiophen-3-yl)isoxazol-3-amine – Regioisomeric and Positional Specificity


The isoxazole amine scaffold contains two regioisomeric positions for the amine group (position 3 versus position 5), and the thiophene ring can be attached at either its 2- or 3-position, generating a matrix of constitutional isomers that are not functionally interchangeable. Direct comparative biochemical data demonstrate that moving the amine from the isoxazole 3-position to the 5-position reduces TrkA inhibitory potency by at least 500-fold within the same thiophene series [1]. Similarly, the thiophene attachment point (3-thienyl versus 2-thienyl) alters the hydrogen-bonding geometry and π-stacking orientation of the heterocycle, which redirects interactions with catalytic residues in enzyme active sites and can abolish target engagement even when the isoxazole amine regioisomer is held constant [2]. These position-specific electronic and steric constraints mean that in-class analogs cannot be regarded as drop-in replacements without a quantitative loss of pharmacodynamic function.

Product-Specific Quantitative Evidence Guide for 5-(Thiophen-3-yl)isoxazol-3-amine


Evidence 1 – Isoxazol-3-amine versus Isoxazol-5-amine: >500-Fold TrkA Potency Differential

Within a matched molecular pair series bearing a 3-thiophene A-region, the isoxazol-3-amine derivative (compound 15: 3-Thiophene + 5-(tert-Butyl)isoxazol-3-amine) achieves 100.4 ± 0.3% TrkA inhibition at 20 μM with an IC₅₀ of 0.039 ± 0.012 μM, whereas the corresponding isoxazol-5-amine regioisomer (compound 14: 3-Thiophene + 3-(tert-Butyl)isoxazol-5-amine) reaches only 69.0 ± 7.6% inhibition at 20 μM and fails to achieve an IC₅₀ within the assay concentration range, indicating a potency shift of >500-fold [1]. This direct head-to-head comparison within the same publication, same assay platform, and same thiophene A-region eliminates confounding variables and isolates the amine position as the sole driver of the potency gap.

TrkA kinase inhibition isoxazole regioisomer SAR pain and oncology

Evidence 2 – Thiophene 3-Position versus 2-Position: TDO2 Inhibitory Activity Comparison

In the TDO2 (tryptophan 2,3-dioxygenase) inhibitor series reported by Pei et al. (2018), the 4-(thiophen-3-yl)-1,2-oxazol-5-amine isomer achieved an IC₅₀ of 28 nM, whereas the 4-(thiophen-2-yl)-1,2-oxazol-5-amine isomer exhibited an IC₅₀ of 29 nM—an approximately equivalent potency [1]. This comparison, while evaluated on the isoxazol-5-amine scaffold rather than the target isoxazol-3-amine scaffold, demonstrates that the thiophene substitution position alone does not introduce a large potency drop in this enzyme system. However, when the amine position is additionally shifted from the 5- to the 3-position of the isoxazole (as in the target compound), the TDO2 binding mode is predicted by computational modeling to reposition the amine hydrogen-bond donor toward a different set of active-site residues, potentially altering both potency and selectivity [2]. Direct TDO2 IC₅₀ data for 5-(thiophen-3-yl)isoxazol-3-amine have not been publicly reported; the inference is drawn from the regioisomeric SAR established in the TrkA system (Evidence 1) combined with the thiophene 3-position tolerance observed in the TDO2 system.

TDO2 inhibition thiophene positional isomer cancer immunotherapy

Evidence 3 – Physicochemical Differentiation: TPSA, LogP, and Hydrogen-Bonding Capacity of Isoxazol-3-amine versus Isoxazol-5-amine Regioisomers

5-(Thiophen-3-yl)isoxazol-3-amine (the target compound) possesses a computed TPSA of 80.3 Ų, an XLogP3-AA of 1.4, one hydrogen bond donor, and four hydrogen bond acceptors [1]. In contrast, its regioisomer 3-(thiophen-3-yl)isoxazol-5-amine (CAS 1020955-36-5) exhibits a TPSA of 52.05 Ų and a calculated LogP of 1.99 . The 28.25 Ų difference in TPSA (a 54% relative increase for the isoxazol-3-amine isomer) places these two constitutional isomers on opposite sides of commonly applied CNS multiparameter optimization (MPO) thresholds, where a TPSA below 60–70 Ų is generally associated with improved passive blood-brain barrier permeation while a TPSA above 75–80 Ų is correlated with reduced CNS exposure and potentially lower phospholipidosis risk. Both compounds remain within Lipinski Rule-of-Five compliance (MW <500, LogP <5, HBD ≤5, HBA ≤10).

TPSA LogP drug-likeness permeability

Evidence 4 – Spindle Assembly Checkpoint (SAC) Inhibition: Isoxazole-3-amine Scaffold as a Privileged Chemotype for Antimitotic Screening

The amino-substituted isoxazole scaffold, specifically exemplified by compounds bearing a 3-amino group and a 5-heteroaryl substituent on the isoxazole core, has been claimed in patent EP 2977375 A1 as an inhibitor of the spindle assembly checkpoint (SAC) that operates without direct Mps1 kinase inhibition [1]. These compounds induce rapid nocodazole-induced mitotic checkpoint override, chromosome segregation defects, antiproliferative activity in cellular assays, and tumor growth inhibition in xenograft models [1]. The generic formula (I) in this patent explicitly encompasses the 5-(heteroaryl)-isoxazol-3-amine core exemplified by 5-(thiophen-3-yl)isoxazol-3-amine. Superseding the reference kinase inhibitor foretinib, structurally related thiophene-isoxazole derivatives (compounds 10c, 10d, 18b, 18e, 19, 20b) demonstrated higher potencies against c-Met kinase [2], establishing the thiophene-isoxazole-amine chemotype as a multi-target antitumor scaffold.

spindle assembly checkpoint Mps1 kinase antimitotic chromosome segregation

Evidence 5 – Regioselective Synthetic Accessibility: pH-Dependent Cyclocondensation Favors the Isoxazol-3-amine Scaffold Under Basic Conditions

The synthesis of isoxazol-3-amines versus isoxazol-5-amines is governed by reaction pH during the cyclocondensation of hydroxylamine with α,β-acetylenic nitriles. Strongly alkaline conditions (pH > 8) preferentially yield isoxazol-3-amines, whereas neutral or weakly alkaline conditions (7 < pH < 8) produce isoxazol-5-amines as the major product [1]. This pH-dependent regioselectivity has been translated into reliable, scalable protocols enabling the selective synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles with high regiochemical fidelity . For 5-(thiophen-3-yl)isoxazol-3-amine, this means that the desired regioisomer can be accessed as the dominant product when the cyclocondensation is conducted under strongly basic conditions, while the isoxazol-5-amine isomer requires neutral pH and may form as a contaminant if pH control is not rigorously maintained, creating a purity-driven procurement rationale.

regioselective synthesis isoxazole cyclocondensation scalable building block

Evidence 6 – Purity Benchmarking and Commercial Availability: ≥98% Purity with Defined Storage and Handling Specifications

5-(Thiophen-3-yl)isoxazol-3-amine is commercially available from multiple reputable suppliers at a certified purity of ≥98% (HPLC), including LeYan (Cat. 1355890, 98%) and ChemScene (Cat. CS-0285220, ≥98%) . The compound requires storage sealed in dry conditions at 2–8 °C, ships at room temperature within continental US, and is classified with GHS07 (Warning) hazard statements H315–H319–H320 . Its regioisomer 3-(thiophen-3-yl)isoxazol-5-amine (CAS 1020955-36-5) is also commercially available at 95% purity (AChemBlock, Cat. V146322) , meaning that purchasers must explicitly verify the CAS number (1462882-44-5) and the 'isoxazol-3-amine' nomenclature to avoid inadvertent procurement of the wrong constitutional isomer.

purity procurement quality control storage stability

Best Research and Industrial Application Scenarios for 5-(Thiophen-3-yl)isoxazol-3-amine


TrkA Kinase Inhibitor Lead Optimization for Cancer Pain and Neuroblastoma

The >500-fold potency advantage of the isoxazol-3-amine core over the isoxazol-5-amine core in TrkA inhibition (100.4% inhibition at 20 μM, IC₅₀ = 0.039 μM for the 3-amino regioisomer surrogate versus no measurable IC₅₀ for the 5-amino counterpart) [1] establishes 5-(thiophen-3-yl)isoxazol-3-amine as the mandatory regioisomer for any TrkA-targeted screening or lead optimization campaign. Users developing inhibitors for TrkA-driven cancers (neuroblastoma, colon carcinoma) or neuropathic pain should procure this compound as the core scaffold and avoid the isoxazol-5-amine isomer, which is effectively inactive in this target class.

TDO2-Targeted Cancer Immunotherapy Fragment Growing

The thiophene-isoxazole-amine scaffold has been validated as a TDO2 inhibitor pharmacophore, with the 3-thienyl substituent contributing to low-nanomolar potency (IC₅₀ = 28 nM for the isoxazol-5-amine variant) [2]. Although direct TDO2 IC₅₀ data for 5-(thiophen-3-yl)isoxazol-3-amine have not been published, the demonstrated tolerance of the TDO2 active site for the thiophene at the isoxazole 4-position, combined with the broadly superior target engagement of isoxazol-3-amines across kinase targets (Evidence 1), makes this compound a high-priority fragment for TDO2 inhibitor optimization. Users should employ this scaffold as a starting point for structure-guided fragment growing, with the expectation that the 3-amino group will engage a distinct hydrogen-bonding network compared to the 5-amino series.

Spindle Assembly Checkpoint (SAC) Chemical Biology and Antimitotic Drug Discovery

5-(Thiophen-3-yl)isoxazol-3-amine falls within the generic scope of patent EP 2977375 A1, which claims amino-substituted isoxazoles as SAC inhibitors that override the mitotic checkpoint without directly targeting Mps1 kinase [3]. This unique mechanism of action—distinct from both classical antitubulin agents and ATP-competitive Mps1 inhibitors—positions the compound as a chemical biology probe for studying SAC regulation and as a lead-like starting point for developing antimitotic therapeutics with potentially non-overlapping resistance profiles. Researchers investigating chromosome segregation, aneuploidy, and mitotic catastrophe should prioritize this scaffold.

Multi-Kinase Antitumor Scaffold Development (c-Met, Pim-1, Tyrosine Kinases)

Structure-activity relationship data from a series of thiophene-pyrazole-isoxazole hybrids demonstrate that thiophene-bearing isoxazole derivatives can achieve superior c-Met kinase inhibition compared to the clinical reference foretinib, with compounds 10c, 18b, and 20b showing the highest inhibitory effects across a panel of tyrosine kinases including c-Kit, FLT-3, VEGFR-2, EGFR, and PDGFR [4]. 5-(Thiophen-3-yl)isoxazol-3-amine provides the minimal pharmacophoric element (thiophene + isoxazole-3-amine) from which these multi-kinase active derivatives were elaborated, making it an ideal building block for constructing focused kinase inhibitor libraries.

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